6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid
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Overview
Description
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5BrN2O2. It is a derivative of pyrrolopyrimidine, featuring a bromine atom at the 6th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the bromination of pyrrolopyrimidine derivatives followed by carboxylation. One common method includes the reaction of pyrrolopyrimidine with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Biological Research: It serves as a tool compound for studying biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and selectivity towards molecular targets. Detailed studies on its interaction with biological macromolecules can provide insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Furo[3,2-b]pyridine-6-carboxylic acid
- Tetrazolo[1,5-a]pyridine-6-carboxylic acid
- Imidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 3rd position allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C8H5BrN2O
- Molecular Weight : 241.04 g/mol
- CAS Number : 1823918-84-8
- Purity : 96% (commercially available)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and bromination processes. The compound can be derived from pyrrole and pyrimidine derivatives through various synthetic routes, often optimized for yield and purity.
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[1,2-c]pyrimidine compounds exhibit significant antimicrobial activity. For instance:
- Antitubercular Activity : Compounds similar to 6-Bromopyrrolo[1,2-c]pyrimidine have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 8 µg/mL against drug-resistant strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[1,2-c]pyrimidine derivatives:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. For example, a derivative showed an effective concentration (EC50) of 15 µM against glioblastoma cells .
The mechanisms through which 6-Bromopyrrolo[1,2-c]pyrimidine exerts its biological effects are being explored through molecular docking studies and biochemical assays:
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of specific kinases involved in cancer progression and microbial resistance. This inhibition can disrupt critical signaling pathways in both cancer cells and pathogens .
Case Study 1: Antitubercular Activity
A study evaluated a series of pyrrolo[1,2-c]pyrimidine derivatives for their antitubercular activity. The results indicated that modifications at specific positions on the pyrimidine ring significantly enhanced activity against Mycobacterium tuberculosis with observed inhibition rates up to 72% .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Derivative A | 8 | High |
Derivative B | 16 | Moderate |
Derivative C | 32 | Low |
Case Study 2: Cytotoxicity in Cancer Models
In another study focusing on anticancer properties, a specific derivative of the compound was tested against various cancer cell lines. The findings showed that it induced significant cytotoxicity in glioblastoma cells when combined with small molecule inhibitors.
Cell Line | EC50 (µM) | Effectiveness |
---|---|---|
MDA-MB-231 | 15 | High |
A549 | 22 | Moderate |
HEPG2 | >30 | Low |
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-6-2-7(8(12)13)10-4-11(6)3-5/h1-4H,(H,12,13) |
InChI Key |
DWPGGJPJLUARIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CN2C=C1Br)C(=O)O |
Origin of Product |
United States |
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